molecular formula C10H12N2O3 B13575595 Methyl 2-[(2-carbamoylphenyl)amino]acetate

Methyl 2-[(2-carbamoylphenyl)amino]acetate

Cat. No.: B13575595
M. Wt: 208.21 g/mol
InChI Key: VHARWGSKEOAUKP-UHFFFAOYSA-N
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Description

Methyl (2-carbamoylphenyl)glycinate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of glycine, where the amino group is substituted with a 2-carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-carbamoylphenyl)glycinate typically involves the reaction of methyl glycinate with 2-isocyanatobenzamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of Methyl (2-carbamoylphenyl)glycinate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-carbamoylphenyl)glycinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the carbamoyl group.

Scientific Research Applications

Methyl (2-carbamoylphenyl)glycinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for peptides and proteins, and is used in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (2-carbamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

    Methyl glycinate: A simpler derivative of glycine without the carbamoyl group.

    2-Carbamoylphenylglycine: Similar structure but without the methyl ester group.

    N-Phenylglycine: Contains a phenyl group instead of the carbamoylphenyl group.

Uniqueness: Methyl (2-carbamoylphenyl)glycinate is unique due to the presence of both the carbamoyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(2-carbamoylanilino)acetate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-8-5-3-2-4-7(8)10(11)14/h2-5,12H,6H2,1H3,(H2,11,14)

InChI Key

VHARWGSKEOAUKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC=C1C(=O)N

Origin of Product

United States

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